molecular formula C22H17ClFN3O6S B4563125 Ethyl 2-(4-chloro-3-nitrobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Ethyl 2-(4-chloro-3-nitrobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B4563125
M. Wt: 505.9 g/mol
InChI Key: IUMBUIFJQLWONK-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-3-nitrobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a thiophene-based derivative characterized by a multi-substituted aromatic core. Its structure includes a 4-chloro-3-nitrobenzamido group at position 2, a 2-fluorophenyl carbamoyl moiety at position 5, and an ethyl ester at position 3 of the thiophene ring. The nitro and chloro substituents are electron-withdrawing, which may enhance electrophilic reactivity or binding affinity in biological systems.

Properties

IUPAC Name

ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O6S/c1-3-33-22(30)17-11(2)18(20(29)25-15-7-5-4-6-14(15)24)34-21(17)26-19(28)12-8-9-13(23)16(10-12)27(31)32/h4-10H,3H2,1-2H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMBUIFJQLWONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chloro-3-nitrobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the various substituents through a series of reactions such as nitration, chlorination, amidation, and esterification. Each step requires specific reagents and conditions to ensure the desired functional groups are correctly attached to the thiophene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloro-3-nitrobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

The compound Ethyl 2-(4-chloro-3-nitrobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications based on available literature and research findings.

Chemical Properties and Structure

This compound features a thiophene ring, which is known for its electronic properties, making it a candidate for various chemical reactions and applications. The presence of functional groups such as chloro, nitro, and carbamoyl enhances its reactivity and potential for biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The incorporation of the chloro and nitro groups is crucial as they can enhance the molecule's ability to interact with biological targets involved in cancer cell proliferation.

Case Study:

A study demonstrated that derivatives of thiophene compounds showed inhibitory effects on various cancer cell lines, suggesting that modifications in the structure could lead to improved efficacy against specific types of tumors .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity due to the presence of electron-withdrawing groups, which can enhance its interaction with microbial enzymes or cell membranes.

Research Findings:

A series of thiophene derivatives were tested against Gram-positive and Gram-negative bacteria, revealing promising antimicrobial activities. The modifications in the side chains, such as those present in this compound, could further optimize these effects .

Organic Electronics

Due to its unique electronic properties, the compound could be explored for use in organic semiconductors or photovoltaic devices. The thiophene ring is particularly noted for its ability to facilitate charge transport.

Experimental Insights:

Research into thiophene-based materials has shown their effectiveness in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where they contribute to improved efficiency and stability .

Synthesis of Novel Polymers

The ability to incorporate this compound into polymer matrices could lead to the development of new materials with tailored properties for specific applications such as drug delivery systems or smart materials.

Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAnticancer and antimicrobial properties through structural modifications ,
Organic ElectronicsPotential use in OLEDs and OPVs due to electronic properties
Material SynthesisDevelopment of novel polymers for drug delivery and smart materials ,

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chloro-3-nitrobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate depends on its interaction with specific molecular targets. The compound’s functional groups can form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved would depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Lipophilicity :

  • The target compound’s 4-chloro-3-nitrobenzamido group likely increases logP compared to the 4-fluoro analog (logP = 4.257) due to the nitro group’s strong electron-withdrawing nature and higher molar mass .
  • Methyl esters (e.g., ) may reduce logP slightly compared to ethyl esters due to shorter alkyl chains.

Hydrogen Bonding and Solubility: All analogs share 7 hydrogen bond acceptors (nitro, carbonyl, ester groups) and 2 donors (amide NH), suggesting similar solubility challenges (logSw ≈ -4.271 for the 4-fluoro analog) . The nitro group in the target compound may enhance polar surface area slightly, but its strong electron-withdrawing effect could reduce aqueous solubility further.

The 4-methyl group on the thiophene ring provides steric hindrance, possibly affecting binding to biological targets compared to unsubstituted thiophenes .

Biological Activity

Ethyl 2-(4-chloro-3-nitrobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a synthetic compound with potential biological activities that warrant investigation. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Functional Groups : Nitro group, chloro group, carbamoyl moiety, and thiophene ring.
  • Molecular Formula : C18H19ClN2O4S
  • Molecular Weight : 396.87 g/mol

Pharmacological Activities

Recent studies have highlighted various biological activities of compounds similar to this compound. The following sections summarize these findings.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing a thiophene ring have shown activity against various cancer cell lines, including colon carcinoma and breast cancer. A study reported that a related compound exhibited IC50 values of 6.2 μM against HCT-116 cells and 27.3 μM against T47D cells .

Antimicrobial Activity

Compounds with halogen substitutions, such as chlorine and fluorine, often demonstrate enhanced antimicrobial properties. This compound may exhibit bactericidal effects against Gram-positive and Gram-negative bacteria. In vitro assays have shown that similar compounds possess higher antibacterial activity compared to standard antibiotics like chloramphenicol .

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented through various assays measuring cytokine release and inflammatory markers. Compounds containing thiophene and nitro groups have been shown to inhibit pro-inflammatory cytokines, suggesting a mechanism for their anti-inflammatory effects .

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent.

Cell Cycle Arrest

Studies indicate that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated through the modulation of cyclin-dependent kinases (CDKs) and the activation of p53 pathways .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in tumor progression and inflammation. For example, inhibition of matrix metalloproteinases (MMPs) has been associated with reduced metastasis in cancer models .

Case Studies

  • Case Study on Anticancer Activity : A recent study investigated the effects of a closely related compound on human colon cancer cells (HCT-116). The results demonstrated a significant reduction in cell viability at concentrations as low as 6.2 μM, indicating strong anticancer potential .
  • Case Study on Antimicrobial Efficacy : An evaluation of a series of chlorinated thiophene derivatives revealed potent activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be effective in treating infections caused by these pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-chloro-3-nitrobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-chloro-3-nitrobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.